Cas no 828917-67-5 (4H-1-Benzopyran-4-one, 2-[5-[(1R,5S,6R)-6-[2,4-dihydroxy-3-(3-methyl-2-buten-1-yl)benzoyl]-5-(2,4-dihydroxyphenyl)-3-methyl-2-cyclohexen-1-yl]-2-hydroxyphenyl]-2,3-dihydro-3,7-dihydroxy-, (2R,3R)-)
![4H-1-Benzopyran-4-one, 2-[5-[(1R,5S,6R)-6-[2,4-dihydroxy-3-(3-methyl-2-buten-1-yl)benzoyl]-5-(2,4-dihydroxyphenyl)-3-methyl-2-cyclohexen-1-yl]-2-hydroxyphenyl]-2,3-dihydro-3,7-dihydroxy-, (2R,3R)- structure](https://fr.kuujia.com/scimg/cas/828917-67-5x500.png)
828917-67-5 structure
Nom du produit:4H-1-Benzopyran-4-one, 2-[5-[(1R,5S,6R)-6-[2,4-dihydroxy-3-(3-methyl-2-buten-1-yl)benzoyl]-5-(2,4-dihydroxyphenyl)-3-methyl-2-cyclohexen-1-yl]-2-hydroxyphenyl]-2,3-dihydro-3,7-dihydroxy-, (2R,3R)-
Numéro CAS:828917-67-5
Le MF:C40H38O10
Mégawatts:678.723732471466
CID:5612632
4H-1-Benzopyran-4-one, 2-[5-[(1R,5S,6R)-6-[2,4-dihydroxy-3-(3-methyl-2-buten-1-yl)benzoyl]-5-(2,4-dihydroxyphenyl)-3-methyl-2-cyclohexen-1-yl]-2-hydroxyphenyl]-2,3-dihydro-3,7-dihydroxy-, (2R,3R)- Propriétés chimiques et physiques
Nom et identifiant
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- 4H-1-Benzopyran-4-one, 2-[5-[(1R,5S,6R)-6-[2,4-dihydroxy-3-(3-methyl-2-butenyl)benzoyl]-5-(2,4-dihydroxyphenyl)-3-methyl-2-cyclohexen-1-yl]-2-hydroxyphenyl]-2,3-dihydro-3,7-dihydroxy-, (2R,3R)- (9CI)
- (2R,3R)-2-[5-[(1R,5S,6R)-6-[2,4-Dihydroxy-3-(3-methyl-2-buten-1-yl)benzoyl]-5-(2,4-dihydroxyphenyl)-3-methyl-2-cyclohexen-1-yl]-2-hydroxyphenyl]-2,3-dihydro-3,7-dihydroxy-4H-1-benzopyran-4-one
- Guangsangon H
- 4H-1-Benzopyran-4-one, 2-[5-[(1R,5S,6R)-6-[2,4-dihydroxy-3-(3-methyl-2-buten-1-yl)benzoyl]-5-(2,4-dihydroxyphenyl)-3-methyl-2-cyclohexen-1-yl]-2-hydroxyphenyl]-2,3-dihydro-3,7-dihydroxy-, (2R,3R)-
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- Piscine à noyau: 1S/C40H38O10/c1-19(2)4-8-25-31(43)13-11-27(36(25)46)37(47)35-28(14-20(3)15-29(35)24-9-6-22(41)17-33(24)45)21-5-12-32(44)30(16-21)40-39(49)38(48)26-10-7-23(42)18-34(26)50-40/h4-7,9-14,16-18,28-29,35,39-46,49H,8,15H2,1-3H3/t28-,29+,35-,39-,40+/m0/s1
- La clé Inchi: FPHYDTVJYBKPCG-JCADJJPZSA-N
- Sourire: C(C1C=CC(O)=C(C/C=C(/C)\C)C=1O)([C@@H]1[C@@H](C2C=CC(O)=CC=2O)CC(C)=C[C@H]1C1C=CC(O)=C([C@@H]2[C@H](C(=O)C3=CC=C(O)C=C3O2)O)C=1)=O
Propriétés calculées
- Nombre de donneurs de liaisons hydrogène: 7
- Nombre de récepteurs de liaison hydrogène: 10
- Comptage des atomes lourds: 50
- Le xlogp3: 4.097
4H-1-Benzopyran-4-one, 2-[5-[(1R,5S,6R)-6-[2,4-dihydroxy-3-(3-methyl-2-buten-1-yl)benzoyl]-5-(2,4-dihydroxyphenyl)-3-methyl-2-cyclohexen-1-yl]-2-hydroxyphenyl]-2,3-dihydro-3,7-dihydroxy-, (2R,3R)- Littérature connexe
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
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Chuei-Jhih Chiou,Bing-Jian Sun,A. H. H. Chang Phys. Chem. Chem. Phys., 2015,17, 7838-7847
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Jennifer L. Bartels,Peng Lu,Amy Walker,Karl Maurer,Kevin D. Moeller Chem. Commun., 2009, 5573-5575
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Gyu Hyeon Shim,Thi To Nguyen Vo,Boyeon Kweon,Koung Moon Kim RSC Adv., 2021,11, 3645-3654
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5. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149
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